Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with ketones under solvent-free conditions. The reaction is catalyzed by ferrocene-supported activated carbon, which provides a high conversion rate and selectivity towards the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. These properties make them valuable for studying biochemical pathways and developing new therapeutic agents .
Medicine
In medicinal chemistry, the compound and its derivatives are being investigated for their potential as drugs for treating various diseases, including neurological disorders and cancers. Their ability to interact with specific molecular targets makes them promising candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. For example, its derivatives can be used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-piperidinyl)ethyl)-
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)-
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)- lies in its specific spiro structure and the presence of the pyrrolidinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
93464-29-0 |
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Molecular Formula |
C23H33N3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
5-(3-pyrrolidin-1-ylpropyl)spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane] |
InChI |
InChI=1S/C23H33N3/c1-2-12-22-21(10-1)24-20-11-7-9-19(20)23(13-3-4-14-23)26(22)18-8-17-25-15-5-6-16-25/h1-2,10,12,19H,3-9,11,13-18H2 |
InChI Key |
XDXJJRHIFHYRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCCN5CCCC5 |
Origin of Product |
United States |
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